2-Methyl-3-oxobutanenitrile

Descripción general

Descripción

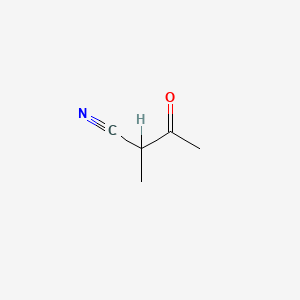

It is a nitrile and a ketone, characterized by the presence of both a nitrile group (-CN) and a ketone group (C=O) in its structure . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxobutanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-butanone with sodium cyanide in the presence of a base . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reaction of this compound with hydroxylamine hydrochloride and sodium hydroxide in water. The mixture is heated to reflux for several hours, followed by cooling and partitioning.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles and ketones.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Methyl-3-oxobutanenitrile has the molecular formula and a CAS number of 4468-47-7. It features both a keto group and a cyano group, which contribute to its reactivity and utility in various chemical processes. The molecular weight of this compound is approximately 97.115 g/mol.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its structure allows it to participate in various reactions, including nucleophilic additions and cyclization processes.

Key Reactions:

- Formation of Pyrrole Derivatives: The compound can be reacted with amines to synthesize pyrrole-based drug candidates. For instance, a study demonstrated that reacting 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with this compound yielded pyrroles in high yields (up to 76%) .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Pyrrole Synthesis | With amines | 76 |

| Nucleophilic Addition | With Grignard reagents | Variable |

| Cyclization | Under acidic conditions | High |

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for synthesizing various drug candidates. Its ability to undergo transformations into other functional groups (like aldehydes, amides, etc.) makes it a valuable building block.

Case Study:

A recent study highlighted the synthesis of selective non-steroidal anti-inflammatory drugs (NSAIDs) using derivatives of this compound. The flexibility in modifying the cyano group allows for the creation of diverse analogs that can enhance therapeutic efficacy .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential in developing herbicides and pesticides. Its reactivity can be harnessed to create compounds that target specific biochemical pathways in pests or weeds.

Research Findings:

Research indicates that nitriles like this compound can be transformed into more complex agrochemical agents through various synthetic routes, thereby expanding their utility in agricultural applications .

Industrial Applications

The compound is also employed in the chemical industry for producing various derivatives used in plastics and resins. Its unique structure allows it to participate in polymerization reactions, contributing to material science advancements.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Chemical Manufacturing | Production of polymers |

| Material Science | Development of resins |

| Specialty Chemicals | Synthesis of fine chemicals |

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-oxobutanenitrile depends on the specific reaction or applicationThe nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack by various reagents .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Cyano-3-butanone

- 2-Methyl-3-ketobutyronitrile

- 3-Cyano-2-butanone

- a-Methylacetoacetonitrile

Uniqueness

2-Methyl-3-oxobutanenitrile is unique due to the presence of both nitrile and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Actividad Biológica

2-Methyl-3-oxobutanenitrile, also known as 3-cyano-2-butanone, is a nitrile compound with the molecular formula CHNO and a CAS number of 4468-47-7. This compound has garnered interest due to its unique structure, which includes a keto group and a cyano group, making it a versatile building block in organic synthesis. Its biological activity is of particular relevance in medicinal chemistry and biochemistry.

The compound has a molecular weight of approximately 97.115 g/mol. Its structure can be represented as follows:

This configuration allows for various chemical reactions, including nucleophilic additions and cyclizations, which are critical in synthesizing biologically active molecules.

1. Pharmacological Applications

Research indicates that this compound can serve as a precursor for synthesizing pyrrole-based drug candidates. A notable study demonstrated its use in a one-step reaction to create COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), achieving yields of up to 76% . The cyano group in this compound can be transformed into various functional groups, such as aldehydes and amides, facilitating further modifications for pharmacological applications.

The biological activity of this compound is attributed to its ability to undergo transformations that yield reactive intermediates. These intermediates can interact with biological targets, potentially leading to therapeutic effects or toxicity depending on the context and concentration used.

3. Toxicity Studies

While the compound shows promise in drug synthesis, it is also associated with certain toxicological concerns. Its flammability and irritant properties necessitate careful handling. Studies on similar nitriles suggest that understanding their interaction profiles is essential for evaluating safety and efficacy in various applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-3-butenenitrile | CHN | Contains a double bond; different reactivity |

| 3-Cyano-2-butanone | CHNO | Lacks methyl substitution; simpler structure |

| 2-Cyano-3-butanone | CHNO | Similar functional groups but different position |

| 2-Methylbutanenitrile | CHN | Saturated structure; lacks keto functionality |

The unique aspect of this compound lies in its combination of both a methyl group at the second position and a keto group adjacent to a cyano group, influencing its reactivity patterns compared to similar compounds.

Case Study 1: Synthesis of Pyrrole Derivatives

In a study aimed at synthesizing pyrrole derivatives, the reaction involving this compound yielded significant amounts of pyrrole analogues that are potential candidates for further development into therapeutic agents. The methodology involved combining this nitrile with various amines under controlled conditions, resulting in high yields of the desired products .

Case Study 2: Toxicological Assessment

A separate investigation focused on the cytotoxic effects of this compound demonstrated that while it can be utilized effectively in synthetic applications, its cytotoxicity must be assessed carefully. The study highlighted the need for comprehensive toxicity profiling when considering this compound for pharmaceutical use.

Propiedades

IUPAC Name |

2-methyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQCWPDDXYOEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336870 | |

| Record name | 2-Methyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-47-7 | |

| Record name | 2-Methyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.